4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular structure and substitution pattern. The official IUPAC name is this compound, which accurately reflects the position and nature of each substituent on the pyrimidine ring system. The compound is registered under Chemical Abstracts Service number 901586-62-7, providing a unique identifier for database searches and regulatory documentation. The systematic name indicates that the core pyrimidine ring carries three distinct substituents: a chlorine atom at position 4, an ethyl group at position 6, and a pyrrolidin-1-yl group at position 2.
The molecular formula C₁₀H₁₄ClN₃ indicates the presence of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, and three nitrogen atoms within the molecular structure. The InChI identifier for this compound is InChI=1S/C10H14ClN3/c1-2-8-7-9(11)13-10(12-8)14-5-3-4-6-14/h7H,2-6H2,1H3, which provides a standardized representation of the molecular connectivity. The corresponding InChIKey HJNGFOJOKNIVKF-UHFFFAOYSA-N serves as a hashed version of the InChI string for efficient database searching. The Simplified Molecular Input Line Entry System representation is CCC1=CC(=NC(=N1)N2CCCC2)Cl, offering a linear notation that describes the molecular structure in a text format.
Additional systematic identifiers include the MDL number MFCD08060000, which facilitates identification in chemical databases and inventory systems. The compound has been catalogued in various chemical databases, including PubChem with the identifier CID 17750886, providing comprehensive access to structural and property data. The DSSTox Substance ID DTXSID70590741 links to environmental and toxicological databases maintained by the Environmental Protection Agency. These systematic identifiers collectively ensure accurate identification and cross-referencing across multiple chemical information systems and regulatory databases.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound has been extensively studied using computational methods, particularly density functional theory calculations that provide insights into its three-dimensional structure and conformational preferences. Computational studies on pyrimidine derivatives using the DFT/B3LYP level of theory have demonstrated the reliability of these methods for geometry optimization and conformational analysis of heterocyclic compounds. The B3LYP functional, which incorporates the Lee-Yang-Parr correlation functional, has shown particular promise in molecular simulations of organic molecules containing nitrogen heterocycles. These computational approaches have been validated through comparison with experimental geometries, revealing reasonable agreement and demonstrating the dependability of theoretical methods for structural characterization.
The pyrimidine ring system in this compound adopts a planar configuration that serves as the core structural framework for the molecule. Conformational analysis studies on related pyrimidine-containing compounds have revealed that the heterocyclic ring maintains structural rigidity while allowing for flexibility in the attached substituents. The pyrrolidinyl group attached at position 2 introduces conformational complexity due to its five-membered ring structure and the rotational freedom around the C-N bond connecting it to the pyrimidine ring. The ethyl substituent at position 6 provides additional conformational degrees of freedom through rotation around the C-C bonds, while the chlorine substituent at position 4 remains fixed in the ring plane.
Computational property calculations indicate that the molecule exhibits specific geometric parameters that influence its chemical behavior and intermolecular interactions. The compound demonstrates a topological polar surface area of 29 Ų, which provides information about its potential for membrane permeability and molecular recognition. The molecular complexity value of 182 reflects the degree of structural sophistication and branching within the molecule. The rotatable bond count of 2 indicates limited conformational flexibility, primarily arising from the ethyl group rotation and the pyrrolidinyl ring orientation. These geometric parameters collectively contribute to the molecule's three-dimensional shape and its potential for specific molecular interactions with biological targets or chemical reagents.
The spatial arrangement of substituents around the pyrimidine ring creates specific steric and electronic environments that influence the molecule's reactivity and binding properties. The chlorine atom at position 4 introduces electron-withdrawing character to the ring system, while the pyrrolidinyl group at position 2 provides electron-donating properties through the nitrogen lone pair. The ethyl group at position 6 contributes hydrophobic character and steric bulk that may influence molecular recognition processes. Frontier molecular orbital analysis of similar pyrimidine derivatives has shown that the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital influences molecular stability and reactivity patterns.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound was not identified in the available literature, understanding of its solid-state structure can be inferred from general principles of crystal packing and intermolecular interactions characteristic of substituted pyrimidine compounds. The molecular parameters indicate that the compound exists as a solid under standard conditions, with physical properties that suggest potential for crystalline organization. The presence of nitrogen atoms in both the pyrimidine ring and pyrrolidinyl substituent provides potential sites for hydrogen bonding interactions that could influence crystal packing arrangements.
Crystal structure determination of related pyrimidine derivatives has revealed common packing motifs and intermolecular interaction patterns that may be applicable to this compound. The planar pyrimidine ring system typically allows for π-π stacking interactions between aromatic rings in adjacent molecules, contributing to crystal stability and packing efficiency. The chlorine substituent can participate in halogen bonding interactions, which have been recognized as important structure-directing forces in crystal engineering. The pyrrolidinyl group may engage in van der Waals interactions and potential hydrogen bonding if suitable acceptor sites are available in neighboring molecules.
The molecular dimensions and shape parameters derived from computational studies provide estimates of the space requirements for crystal packing. The heavy atom count of 14 and the overall molecular volume calculations suggest moderate-sized molecules that could adopt various packing arrangements depending on the crystallization conditions. The absence of strong hydrogen bond donors (hydrogen bond donor count of 0) indicates that crystal packing would primarily rely on weaker intermolecular interactions such as van der Waals forces, halogen bonding, and π-π interactions. The hydrogen bond acceptor count of 3 suggests potential sites for weak intermolecular interactions with neighboring molecules in the crystal lattice.
Understanding the potential crystal structure characteristics becomes important for pharmaceutical applications where polymorphism and crystal forms can significantly impact solubility, stability, and bioavailability. The molecular properties suggest that different crystallization conditions might yield polymorphic forms with varying physical properties. Temperature, solvent choice, and crystallization rate could all influence the final crystal structure and packing arrangement. Future crystallographic studies would provide definitive information about bond lengths, bond angles, and intermolecular interaction patterns that govern the solid-state behavior of this compound.
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its molecular structure, electronic properties, and dynamic behavior. While specific experimental spectroscopic data for this compound was limited in the available literature, the molecular structure and computed properties allow for detailed predictions of the expected spectroscopic signatures and their interpretations. Mass spectrometry represents one of the most definitive analytical techniques for confirming the molecular identity and fragmentation patterns of this compound.
Mass spectrometric analysis provides crucial information about the molecular ion and fragmentation pathways characteristic of this compound. The exact molecular mass of 211.0876252 Da corresponds to the molecular ion peak that would be observed in high-resolution mass spectrometry. The monoisotopic mass calculation accounts for the most abundant isotopes of all constituent atoms, providing the most precise mass measurement for molecular identification. Collision cross section predictions for various ionization adducts have been calculated, offering insights into the gas-phase behavior and ion mobility characteristics of the compound.
| Adduct Type | m/z Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 220.06360 | 145.6 |
| [M+Na]⁺ | 242.04554 | 156.2 |
| [M-H]⁻ | 218.04904 | 148.2 |
| [M+NH₄]⁺ | 237.09014 | 160.9 |
| [M+K]⁺ | 258.01948 | 150.5 |
Nuclear magnetic resonance spectroscopy would provide detailed information about the chemical environment of individual atoms within the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals corresponding to the ethyl group protons, the pyrrolidinyl ring protons, and the pyrimidine ring proton. The ethyl substituent would typically display a triplet for the methyl group and a quartet for the methylene group due to coupling patterns. The pyrrolidinyl ring protons would appear as multiplets in the aliphatic region, while the single pyrimidine ring proton would appear as a singlet in the aromatic region. ¹³C NMR spectroscopy would reveal the carbon framework, with distinct chemical shifts for aromatic carbons, aliphatic carbons, and the carbon bearing the chlorine substituent.
Infrared spectroscopy would provide information about the functional groups and bonding patterns within the molecule. Characteristic absorption bands would be expected for C-H stretching vibrations in both aliphatic and aromatic regions, C-N stretching vibrations from the pyrimidine ring and pyrrolidinyl group, and C-Cl stretching vibrations. The pyrimidine ring would contribute to aromatic C=C and C=N stretching vibrations in the fingerprint region. The absence of N-H or O-H groups simplifies the infrared spectrum by eliminating potential complications from hydrogen bonding interactions. Ultraviolet-visible spectroscopy would reveal electronic transitions associated with the π-electron system of the pyrimidine ring, with the chlorine and nitrogen substituents influencing the electronic absorption characteristics through their electron-withdrawing and electron-donating properties respectively.
The computational molecular properties provide additional context for interpreting spectroscopic data and predicting analytical behavior. The calculated XLogP3-AA value of 2.9 indicates moderate lipophilicity that would influence chromatographic behavior and spectroscopic sample preparation requirements. The formal charge of 0 confirms that the molecule exists as a neutral species under normal conditions, simplifying mass spectrometric ionization and NMR analysis. The compound's canonical status in chemical databases ensures standardized representation for spectroscopic database matching and structural confirmation. These spectroscopic techniques collectively provide a comprehensive analytical profile that confirms molecular identity, purity, and structural integrity of this compound for research and development applications.
Properties
IUPAC Name |
4-chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-2-8-7-9(11)13-10(12-8)14-5-3-4-6-14/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNGFOJOKNIVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590741 | |
| Record name | 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901586-62-7 | |
| Record name | 4-Chloro-6-ethyl-2-(1-pyrrolidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=901586-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from readily available precursors.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrimidine Derivatives
4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine (CAS: 915922-96-2)
- Molecular Formula : C₁₀H₁₃ClN₃
- Substituents : Chlorine (position 4), two methyl groups (positions 5 and 6), and pyrrolidine (position 2).
- Key Differences : The dual methyl groups increase steric bulk compared to the ethyl group in the target compound. This may reduce solubility in aqueous media but enhance binding to hydrophobic pockets in proteins. Purity is reported at 95% .
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS: 939986-64-8)
- Molecular Formula : C₈H₁₀ClN₃
- Substituents : Chlorine (position 4) and pyrrolidine (position 6).
- Key Differences : Lacks the ethyl group at position 6, resulting in a simpler structure and lower molecular weight (183.63 g/mol ). The absence of alkyl chains may reduce lipophilicity, affecting pharmacokinetic properties .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Molecular Formula : C₁₀H₁₆N₄
- Substituents : Methyl (position 4), piperidine (position 6), and an amine (position 2).
- The six-membered piperidine ring (vs. pyrrolidine) increases basicity, altering interactions with biological targets .
5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine (CAS: 424803-29-2)
- Molecular Formula : C₁₁H₁₈N₄
- Substituents : Ethyl (position 5), methyl (position 4), pyrrolidine (position 6), and amine (position 2).
- Key Differences : The shifted ethyl group and additional methyl substituent create a sterically crowded structure. The amine at position 2 may enhance intermolecular interactions, making it suitable for coordination chemistry .
Core Structure Modifications
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyridine (CAS: 21410-06-0)
- Core Structure : Pyrazolo[3,4-d]pyrimidine (a fused bicyclic system) with a pyridine substituent.
- Key Differences : The fused ring system increases rigidity and planar character, which can enhance binding to enzymes like kinases. The chlorine and methyl groups at positions 4 and 6 mirror the target compound but within a distinct scaffold .
Comparative Data Table
Research Implications
- Drug Design : Pyrrolidine and piperidine substituents are common in pharmaceuticals due to their nitrogen-rich, flexible structures. The target compound’s ethyl group may improve blood-brain barrier penetration, while the dimethyl analog’s steric effects could optimize target selectivity .
- Synthetic Utility : Chlorine at position 4 allows nucleophilic substitution reactions, enabling further derivatization. Analogs with amine groups (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) offer routes for functionalization via amide coupling .
Biological Activity
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, this compound has been the subject of various studies aimed at elucidating its biological activity and therapeutic applications.
- Molecular Formula : C10H14ClN3
- Molecular Weight : 211.69 g/mol
- CAS Number : 901586-62-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidinyl group enhances binding affinity and selectivity, while the pyrimidine ring facilitates hydrogen bonding and π-π interactions, contributing to the compound's overall efficacy in biological systems.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : Similar to other pyrimidine derivatives, it has demonstrated anti-inflammatory properties, indicating its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary research suggests that this compound may possess neuroprotective qualities, making it a candidate for further investigation in neurodegenerative disorders.
Case Studies
Several studies highlight the biological activities of this compound:
Study 1: Antitumor Efficacy
A study conducted on A431 vulvar epidermal carcinoma cells revealed that the compound significantly inhibited cell proliferation, migration, and invasion. The mechanism involved downregulation of key proteins associated with cell cycle regulation and metastasis .
Study 2: Neuroprotective Potential
Research exploring the neuroprotective effects of similar pyrimidine compounds indicated that modifications to the structure could enhance neuroprotective activity. While specific data on this compound is limited, its structural analogs have shown promise in protecting neuronal cells from oxidative stress.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine | Methyl group instead of ethyl | Moderate anticancer activity |
| 4-Chloro-6-(2-piperidinyl)pyrimidine | Piperidinyl group at position 6 | Antidepressant properties |
| 4-Chloro-N,6-dimethylpyrimidin-2-amines | Dimethyl substitution | Antiviral activity |
Q & A
Q. What are the recommended analytical methods to determine the purity and structural integrity of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine?
Answer:
- HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). A mobile phase gradient of acetonitrile/water (0.1% TFA) is recommended for resolving impurities. Validate purity with ≥98% peak area integration .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in positive ion mode. Expected [M+H]<sup>+</sup> should align with the theoretical molecular weight (calculated using empirical formulas from similar pyrimidine derivatives) .
- NMR Spectroscopy : Perform <sup>1</sup>H and <sup>13</sup>C NMR in deuterated DMSO or CDCl3. Compare chemical shifts with structurally analogous compounds (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, δ 8.2 ppm for pyrimidine protons) to verify substituent positions .
Q. How should researchers safely handle this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- Waste Disposal : Segregate organic waste containing halogenated pyrimidines and dispose via licensed hazardous waste contractors. Avoid aqueous disposal due to potential environmental persistence .
- Contingency Measures : In case of skin contact, rinse immediately with 10% ethanol followed by water. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
Q. What synthetic routes are available for preparing this compound?
Answer:
- Nucleophilic Substitution : React 4,6-dichloro-2-ethylpyrimidine with pyrrolidine in anhydrous THF under reflux (12–24 hrs). Monitor progress via TLC (silica gel, ethyl acetate/hexane = 1:3). Isolate via vacuum filtration and recrystallize from ethanol .
- Intermediate Isolation : Purify intermediates (e.g., 4-chloro-6-ethylpyrimidine) using column chromatography (SiO2, gradient elution) to minimize byproducts. Confirm intermediate structures via FT-IR (C-Cl stretch at ~750 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Answer:
- X-ray Crystallography : For ambiguous NMR/IR results, grow single crystals via slow evaporation in DCM/hexane. Resolve substituent positioning using crystallographic data (e.g., bond angles and torsion angles) .
- Computational Modeling : Optimize geometry with DFT (B3LYP/6-31G*) and simulate NMR shifts. Compare with experimental data to identify discrepancies caused by solvent effects or tautomerism .
- 2D NMR Techniques : Use HSQC and HMBC to assign <sup>13</sup>C-<sup>1</sup>H correlations, particularly for distinguishing pyrrolidine N-substituents from ethyl groups .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
Answer:
- Catalytic Optimization : Replace traditional bases (e.g., NaH) with DMAP or DBU to enhance nucleophilic substitution efficiency. Monitor reaction temperature to avoid exothermic side reactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reactivity. DMF may improve pyrrolidine incorporation but requires post-reaction dialysis .
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to track reaction completion dynamically, reducing over-reaction risks .
Q. How can the bioactivity of this compound be evaluated against kinase targets?
Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or CDK2). Pre-incubate compounds (1–100 µM) with kinase/ATP mixtures and quantify IC50 via dose-response curves .
- Molecular Docking : Perform in silico docking (AutoDock Vina) using crystal structures from the PDB (e.g., 4EK4 for CDK2). Prioritize derivatives with predicted hydrogen bonds to the kinase hinge region .
- Cellular Uptake Studies : Use LC-MS/MS to measure intracellular concentrations in HEK293 or HeLa cells after 24-hour exposure. Correlate uptake with cytotoxicity (MTT assays) .
Q. What methodologies address stability challenges in storing this compound?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via HPLC-MS to identify susceptible functional groups (e.g., hydrolysis of the chloro group) .
- Stabilizer Screening : Add antioxidants (BHT) or desiccants (silica gel) to storage vials. Store under argon at −20°C to prevent oxidation and moisture absorption .
Q. How can researchers design structure-activity relationship (SAR) studies for pyrrolidine-substituted pyrimidines?
Answer:
- Analog Synthesis : Systematically vary substituents (e.g., replace ethyl with cyclopropyl or pyrrolidine with piperidine). Use parallel synthesis in 96-well plates for high-throughput screening .
- Pharmacophore Mapping : Generate 3D-QSAR models (CoMFA/CoMSIA) using activity data from analogs. Highlight electrostatic/hydrophobic contributions of the pyrrolidine and chloro groups .
- Metabolite Identification : Incubate compounds with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF-MS. Assess metabolic stability for lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
